molecular formula C14H16N4 B3161247 4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile CAS No. 869663-55-8

4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile

Cat. No. B3161247
M. Wt: 240.3 g/mol
InChI Key: ALJFYWSGNLOTKI-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

Using the procedure described in Example 308A Step 1, to a solution of 4,4-dimethyl-3-oxopentanenitrile (1 g, 7.99 mmol) in anhydrous EtOH (55 ml) was added 4-cyanophenyl hydrazine hydrochloride (473 mg, 3.3 mmol) and the reaction mixture was heated at 80° C. overnight. The residue was purified by silica gel chromatography (DCM/EtOAc 40%) to afford 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile (350 mg, 18%) as a solid. 1H NMR (300 MHz, CDCl3) δ 1.3 (s, 9H), 3.75 (brs, 2H), 7.72 (d, J=8.7 Hz, 2H), 7.83 (d, J=8.7 Hz, 2H); LC-MS (ESI) m/z 241 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[CH2:4][C:5]#[N:6].Cl.[C:11]([C:13]1[CH:18]=[CH:17][C:16]([NH:19][NH2:20])=[CH:15][CH:14]=1)#[N:12]>CCO>[NH2:6][C:5]1[N:19]([C:16]2[CH:17]=[CH:18][C:13]([C:11]#[N:12])=[CH:14][CH:15]=2)[N:20]=[C:3]([C:2]([CH3:9])([CH3:8])[CH3:1])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Step Two
Name
Quantity
473 mg
Type
reactant
Smiles
Cl.C(#N)C1=CC=C(C=C1)NN
Step Three
Name
Quantity
55 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (DCM/EtOAc 40%)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C1=CC=C(C#N)C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.